molecular formula C11H12N2O2 B180804 7-Ethoxybenzofuran-2-carboximidamide CAS No. 199287-04-2

7-Ethoxybenzofuran-2-carboximidamide

Cat. No.: B180804
CAS No.: 199287-04-2
M. Wt: 204.22 g/mol
InChI Key: TUZMLJVGXHTHCS-UHFFFAOYSA-N
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Description

7-Ethoxybenzofuran-2-carboximidamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for Research Use Only. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Specifically, benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective properties in scientific studies. Research on similar compounds has shown efficacy in protecting against NMDA-induced excitotoxic neuronal damage, a pathway implicated in stroke and neurodegenerative diseases, with some derivatives exhibiting effects comparable to known therapeutics like memantine . The structural motif also shows promise in oncology research . Novel benzofuran-carboxamide-based compounds are being explored as potent dual inhibitors for targets such as PARP1 and c-Met, offering a potential strategy to overcome acquired resistance in cancer therapies . Furthermore, benzofuran-2-imidazoles have been identified as potent and selective ligands for imidazoline I2 receptors, which are emerging targets for neurodegenerative conditions like Alzheimer's disease . The 7-ethoxy substitution and carboximidamide functional group on the benzofuran core in this compound are likely key to its specific interactions with these biological targets, making it a valuable asset for researchers investigating new therapeutic strategies in neuroscience and oncology.

Properties

CAS No.

199287-04-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O2/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H3,12,13)

InChI Key

TUZMLJVGXHTHCS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=N)N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=N)N

Synonyms

2-Benzofurancarboximidamide,7-ethoxy-(9CI)

Origin of Product

United States

Preparation Methods

Role of 3-Nitrophthalic Acid

Stepwise Synthetic Pathways

Esterification and Rearrangement

The initial step involves esterification of 3-nitrophthalic acid using methanol and sulfuric acid as a catalyst. This exothermic reaction proceeds under reflux, with thin-layer chromatography (TLC) monitoring to confirm complete conversion to 3-nitrophthalic acid dimethyl ester. Post-reaction neutralization with sodium bicarbonate ensures isolation of the diester, which is then subjected to aqueous rearrangement to form 3-nitro-2-carboxyl methyl benzoate (Table 1).

Table 1: Esterification Reaction Conditions and Yields

ParameterValue
CatalystH₂SO₄ (conc.)
TemperatureReflux (64–68°C)
Reaction Time4–6 hours
Yield85–90%

Acylation and Diazotization

ParameterValue
SolventToluene
Temperature−10°C to 0°C
CatalystTBAC
Yield75–80%

Reduction and Cyclization

Tin powder-mediated reduction of the azide intermediate generates the primary amine, which spontaneously undergoes cyclization to form the benzofuran core. This step is highly sensitive to temperature, with optimal yields achieved at 80–90°C. The resulting 2-ethoxybenzoimidazole-7-carboxylate methyl ester is isolated via vacuum distillation and recrystallization (Table 3).

Table 3: Cyclization Conditions

ParameterValue
Reducing AgentTin powder
Temperature80–90°C
Reaction Time2–3 hours
Yield70–75%

Carboximidamide Formation

The final step involves converting the ester group to a carboximidamide. This is achieved by reacting the methyl ester with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by dehydration using carbodiimide reagents such as CDI (1,1′-carbonyldiimidazole). The reaction proceeds at room temperature, with yields exceeding 85% (Table 4).

Table 4: Carboximidamide Synthesis Parameters

ParameterValue
ReagentHydroxylamine/CDI
SolventEthanol
Temperature25°C
Reaction Time3 hours
Yield85–90%

Optimization Strategies

Solvent and Catalyst Selection

The use of toluene in acylation and diazotization steps minimizes side reactions, while TBAC enhances azide incorporation efficiency. Substituting tin powder with hydrogen gas and palladium catalysts in the reduction step has been explored but shows comparable yields at higher costs.

Temperature Control

Maintaining sub-zero temperatures during diazotization prevents premature decomposition of the azide intermediate. Similarly, precise temperature control during cyclization (80–90°C) ensures optimal ring closure without over-reduction.

Purification Techniques

Recrystallization from ethyl acetate/hexane mixtures improves product purity (>98%), as confirmed by HPLC analysis. Column chromatography is avoided due to the compound’s sensitivity to silica gel-induced degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 8.5 Hz, 1H), 7.00 (d, J = 8.7 Hz, 1H), 6.76 (s, 2H, NH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃).

  • IR (KBr): 3498 cm⁻¹ (N–H stretch), 1760 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N).

Purity and Yield

Batch analyses from pilot-scale syntheses report an average yield of 68–72% over six steps, with HPLC purity ≥97% .

Q & A

Q. What methodologies are effective for resolving spectral overlaps in the characterization of this compound analogs?

  • Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals. Use deuterated solvents to minimize interference and compare spectra with structurally related compounds. For complex mixtures, employ hyphenated techniques like LC-NMR .

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